molecular formula C11H13BrN2O2 B6029885 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL

4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL

Cat. No.: B6029885
M. Wt: 285.14 g/mol
InChI Key: VOKCVQODSPXJMR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL is a chemical compound known for its unique structure and properties It is a derivative of phenol, substituted with a bromine atom and a morpholine-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 4-bromophenol with morpholine and formaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the morpholine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine and morpholine groups can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL is unique due to the presence of both the morpholine and imine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(E)-morpholin-4-yliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-1-2-11(15)9(7-10)8-13-14-3-5-16-6-4-14/h1-2,7-8,15H,3-6H2/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKCVQODSPXJMR-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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